molecular formula C24H16NNaO4 B14480629 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt CAS No. 68556-14-9

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt

Cat. No.: B14480629
CAS No.: 68556-14-9
M. Wt: 405.4 g/mol
InChI Key: PRYPDDKGIMDKSL-UHFFFAOYSA-M
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Description

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt is an organic compound belonging to the class of dibenzofurans. This compound is characterized by its complex structure, which includes a naphthalene ring, a carboxamide group, and a dibenzofuran moiety. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt typically involves multiple steps. The initial step often includes the formation of the naphthalenecarboxamide core, followed by the introduction of the hydroxy and methoxy groups. The final step involves the incorporation of the dibenzofuranyl moiety. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using high-efficiency reactors. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in studies involving enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-: Similar structure but lacks the dibenzofuranyl moiety.

    2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methoxyphenyl)-: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

The uniqueness of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxy-3-dibenzofuranyl)-, monosodium salt lies in its specific combination of functional groups and structural features. This combination imparts unique chemical properties and biological activities, making it valuable for various research and industrial applications.

Properties

CAS No.

68556-14-9

Molecular Formula

C24H16NNaO4

Molecular Weight

405.4 g/mol

IUPAC Name

sodium;3-[(2-methoxydibenzofuran-3-yl)carbamoyl]naphthalen-2-olate

InChI

InChI=1S/C24H17NO4.Na/c1-28-23-12-17-16-8-4-5-9-21(16)29-22(17)13-19(23)25-24(27)18-10-14-6-2-3-7-15(14)11-20(18)26;/h2-13,26H,1H3,(H,25,27);/q;+1/p-1

InChI Key

PRYPDDKGIMDKSL-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4[O-].[Na+]

Origin of Product

United States

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